Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1936305-61-1
VCID: VC11664662
InChI: InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-14(7-15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN
Molecular Formula: C14H27N3O4
Molecular Weight: 301.38 g/mol

Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate

CAS No.: 1936305-61-1

Cat. No.: VC11664662

Molecular Formula: C14H27N3O4

Molecular Weight: 301.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate - 1936305-61-1

Specification

CAS No. 1936305-61-1
Molecular Formula C14H27N3O4
Molecular Weight 301.38 g/mol
IUPAC Name tert-butyl 3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-14(7-15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18)
Standard InChI Key UGYKHCUNDMHMAF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN
Canonical SMILES CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN

Introduction

Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocyclic compounds, often used in pharmaceutical and chemical research due to their unique structural properties and biological activity.

This compound features a tert-butyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an azetidine ring substituted with aminomethyl and carbamate functional groups. These structural elements make it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules.

Synthesis

The synthesis of tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate generally involves multi-step reactions:

  • Formation of the Azetidine Core:

    • The azetidine ring is constructed through cyclization reactions involving precursors like amino alcohols or halogenated amines.

  • Introduction of Boc-Protecting Group:

    • The Boc group is added to protect the amine functionality during subsequent reactions. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

  • Esterification:

    • The carboxylic acid moiety is esterified using tert-butanol and an acid catalyst to form the tert-butyl ester.

Applications

  • Pharmaceutical Intermediates:

    • This compound serves as a precursor in the synthesis of biologically active molecules, particularly those targeting enzymes or receptors.

  • Peptide Synthesis:

    • The Boc group allows for selective deprotection under acidic conditions, making it useful in peptide chemistry for protecting amine groups.

  • Medicinal Chemistry:

    • Azetidine derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents due to their constrained ring structure, which can enhance binding affinity to biological targets.

Analytical Characterization

The compound is characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR spectra confirm the chemical shifts corresponding to the azetidine ring, Boc group, and tert-butyl ester.

  • Infrared Spectroscopy (IR):

    • IR spectra show characteristic peaks for carbamate (C=OC=O) and amine (NHN-H) functional groups.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • Used for purity assessment and monitoring reaction progress during synthesis.

Research Findings

Recent studies have highlighted the utility of azetidine-based compounds in drug discovery:

  • Structural Rigidification:

    • The four-membered azetidine ring imposes conformational constraints that can improve pharmacokinetic properties by reducing metabolic degradation.

  • Biological Activity:

    • Similar azetidine derivatives have demonstrated activity against bacterial enzymes and as inhibitors in cancer pathways.

  • Docking Studies:

    • Computational docking studies suggest that such compounds can serve as scaffolds for designing enzyme inhibitors due to their ability to fit into active sites with high specificity.

Safety and Handling

AspectDetails
HazardsMay cause irritation to skin and eyes; handle with gloves and goggles
Storage ConditionsStore in a cool, dry place away from moisture
StabilityStable under standard laboratory conditions but sensitive to strong acids or bases

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